molecular formula C21H25NO3 B8044513 1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole

1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole

Cat. No.: B8044513
M. Wt: 339.4 g/mol
InChI Key: BJYWEYZGNAILAS-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole is a complex organic compound known for its unique structure and diverse applications. This compound features an indole core substituted with a phenyl group and a long chain of ethoxy groups, making it a versatile molecule in various chemical and biological contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the phenyl group through electrophilic aromatic substitution. The ethoxy chain is then added using nucleophilic substitution reactions, often involving ethylene oxide derivatives under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This can convert carbonyl groups back to alcohols or amines.

    Substitution: Both nucleophilic and electrophilic substitutions can occur, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Halogenated compounds and strong bases or acids are typical reagents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or drug candidate.

    Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole involves its interaction with specific molecular targets. It can bind to proteins or enzymes, altering their activity and leading to various biological effects. The ethoxy chain enhances its solubility and bioavailability, making it a promising candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-Methoxyethoxy)ethoxy]ethanol
  • 2-[2-(2-Methoxyethoxy)ethoxy]acetic acid
  • 1-(2-Bromoethoxy)-2-(2-methoxyethoxy)ethane

Uniqueness

What sets 1-[2-[2-(2-Methoxyethoxy)ethoxy]ethyl]-2-phenylindole apart is its unique combination of an indole core with a phenyl group and a long ethoxy chain. This structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in chemistry, biology, and medicine.

Properties

IUPAC Name

1-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2-phenylindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO3/c1-23-13-14-25-16-15-24-12-11-22-20-10-6-5-9-19(20)17-21(22)18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYWEYZGNAILAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOCCN1C2=CC=CC=C2C=C1C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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